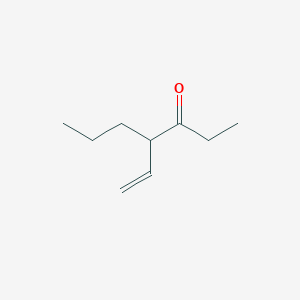

4-Ethenylheptan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

112610-23-8 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

4-ethenylheptan-3-one |

InChI |

InChI=1S/C9H16O/c1-4-7-8(5-2)9(10)6-3/h5,8H,2,4,6-7H2,1,3H3 |

InChI Key |

KHMQIDJKATXODH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C)C(=O)CC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Ethenylheptan 3 One

Electrophilic and Nucleophilic Reactivity at the Ketone Carbonyl Center of 4-Ethenylheptan-3-one

The carbonyl group (>C=O) is a cornerstone of organic chemistry, and its reactivity in a molecule such as this compound is multifaceted. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic (a Lewis acid) and the oxygen nucleophilic (a Lewis base). This inherent polarity dictates the center's susceptibility to attack.

Electrophilic Nature of the Carbonyl Carbon:

The carbonyl carbon in this compound possesses a partial positive charge, making it a prime target for nucleophiles. youtube.commasterorganicchemistry.com Nucleophilic addition is a characteristic reaction for ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the carbon rehybridizes from sp² to sp³. The reactivity of this center is sterically influenced by the adjacent ethyl and 4-ethenylheptyl groups. Aldehydes are generally more reactive than ketones because the two alkyl groups in ketones are more effective at reducing the electrophilicity of the carbonyl carbon.

Under acidic conditions, the reactivity of the ketone is enhanced. Protonation of the carbonyl oxygen by an acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This activation transforms the ketone into a more reactive oxocarbenium-like species. youtube.comwikipedia.org

Nucleophilic Nature of the Carbonyl Oxygen:

Conversely, the lone pairs of electrons on the carbonyl oxygen atom confer nucleophilic properties. youtube.com The ketone can act as a nucleophile, particularly under acidic conditions where it can be protonated. youtube.com This protonated form can then react with other species. The carbonyl oxygen's nucleophilicity is fundamental to acid-catalyzed reactions involving ketones.

Table 1: Summary of Reactivity at the Carbonyl Center

| Reactivity Type | Attacking Species | Key Features |

| Electrophilic | Nucleophiles (e.g., CN⁻, Grignard reagents, organolithiums) | The carbonyl carbon is the site of attack. Steric hindrance from adjacent alkyl groups can influence reaction rates. Strong, "hard" nucleophiles tend to favor direct (1,2) addition at the carbonyl carbon. masterorganicchemistry.comyoutube.com |

| Nucleophilic | Electrophiles (e.g., H⁺, Lewis acids) | The carbonyl oxygen is the site of attack. This is the initial step in acid-catalyzed reactions, which activates the carbonyl group for subsequent nucleophilic attack. wikipedia.org |

Reaction Profiles of the Ethenyl Moiety: Addition and Cycloaddition Reactions

The ethenyl (vinyl) group in this compound introduces a second site of reactivity: the carbon-carbon double bond. This allows for a range of addition and cycloaddition reactions.

Addition Reactions:

The ethenyl group can undergo electrophilic addition reactions, similar to other alkenes. For instance, it can react with hydrogen halides or be subjected to hydrogenation. However, the presence of the nearby ketone functionality can influence the regioselectivity of these additions. In the case of vinyl ketones, palladium(II) complexes have been shown to catalyze the addition of alcohols, with the alcohol selectively adding to the β-carbon (anti-Markovnikov addition). figshare.com This is directed by the interaction of the carbonyl group with the palladium catalyst. figshare.com

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for forming cyclic structures. The ethenyl group can participate as the 2π-electron component (the dienophile) in [4+2] cycloadditions, such as the Diels-Alder reaction. libretexts.orglibretexts.org For a successful Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups, a role the ketone group can play. libretexts.org

Other types of cycloadditions are also possible, including:

[2+2] Cycloadditions: These often require photochemical activation to form four-membered rings. libretexts.orglibretexts.org

[4+3] and [5+2] Cycloadditions: These can be catalyzed by transition metals like platinum, gold, or rhodium, often involving allene (B1206475) substrates. nih.govrsc.org

1,3-Dipolar Cycloadditions: These reactions can form five-membered heterocyclic rings.

The specific conditions and reactants will determine the type of cycloaddition that occurs. The reactivity of the ethenyl group in these reactions is modulated by the electronic influence of the ketone.

Intramolecular Interactions and Remote Functional Group Effects on Reactivity of this compound

The spatial arrangement of the ethenyl and ketone functional groups in this compound allows for potential intramolecular interactions that can influence its reactivity. Although not a conjugated system, the proximity of the double bond to the carbonyl group can lead to through-space interactions.

Depending on the conformation of the molecule, the π-electrons of the ethenyl group could interact with the electrophilic carbonyl carbon. Such interactions might stabilize certain transition states, thereby affecting reaction rates and stereochemical outcomes. For example, intramolecular nucleophilic addition of a vinylpalladium species to a ketone has been reported, leading to cyclization. acs.org In a similar vein, intramolecular cycloadditions can occur if the molecule contains both a diene and a dienophile, leading to the formation of complex polycyclic structures. researchgate.net

Elucidation of Reaction Mechanisms through Kinetic and Stereochemical Studies

Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and stereochemical investigations.

Kinetic Studies:

Kinetic analysis provides insights into the rate-determining steps of a reaction and the species involved. For example, in the palladium-catalyzed hydroalkoxylation of methyl vinyl ketone (MVK), kinetic studies revealed a rate law that is first-order in both the catalyst and the alcohol, with saturation kinetics observed for MVK. figshare.com This suggests a mechanism involving a pre-equilibrium step where MVK coordinates to the palladium catalyst, followed by the nucleophilic attack of the alcohol. figshare.com A kinetic isotope effect was also observed, providing further details about the transition state. figshare.com Similar studies on this compound would be necessary to elucidate the mechanisms of its specific reactions.

Stereochemical Studies:

Stereochemical analysis of the products of a reaction can reveal the geometry of the transition state. For instance, the high stereospecificity of the Diels-Alder reaction is a key piece of evidence for its concerted mechanism. libretexts.org In asymmetric reactions, the formation of one enantiomer or diastereomer in excess points to a chiral influence, either from a catalyst or from existing stereocenters in the molecule. The development of asymmetric aldol (B89426) reactions of methyl vinyl ketone, for example, has been challenging but has shown that stereocenters can be created and then used to direct subsequent diastereoselective transformations. nih.gov

Comparative Reactivity Studies with Other Unsaturated Ketones

To better understand the chemical behavior of this compound, it is useful to compare it with other unsaturated ketones, particularly α,β-unsaturated ketones where the double bond is conjugated with the carbonyl group.

This compound (A Non-conjugated System):

In this molecule, the ketone and the ethenyl group are electronically isolated by a methylene (B1212753) group. As such, they tend to react independently, exhibiting the characteristic reactions of a ketone and an alkene. Nucleophilic attack will predominantly occur directly at the electrophilic carbonyl carbon (1,2-addition). youtube.com

α,β-Unsaturated Ketones (Conjugated Systems):

In contrast, α,β-unsaturated ketones possess a conjugated π-system that delocalizes electron density. fiveable.me This conjugation has several important consequences:

It creates an additional electrophilic site at the β-carbon. fiveable.melibretexts.org

Nucleophiles, especially weaker or "softer" ones, can attack the β-carbon in a process known as conjugate addition or 1,4-addition (Michael addition). masterorganicchemistry.comresearchgate.netpressbooks.pub

The delocalization of electrons makes the carbonyl oxygen less electrophilic compared to a non-conjugated ketone. fiveable.me

The choice between 1,2-addition and 1,4-addition in α,β-unsaturated ketones is influenced by factors such as the nature of the nucleophile, the reaction conditions, and steric effects. masterorganicchemistry.compressbooks.pub Hard nucleophiles like Grignard reagents tend to favor 1,2-addition, while softer nucleophiles like organocuprates (Gilman reagents) favor 1,4-addition. masterorganicchemistry.comlibretexts.org

Table 2: Comparative Reactivity of Unsaturated Ketones

| Compound Type | Structural Feature | Primary Site of Nucleophilic Attack | Common Reaction Types |

| This compound | Isolated ketone and alkene | Carbonyl carbon (1,2-addition) | Standard ketone and alkene reactions (e.g., nucleophilic addition to C=O, electrophilic addition to C=C) |

| α,β-Unsaturated Ketone | Conjugated C=C and C=O bonds | Carbonyl carbon (1,2-addition) or β-carbon (1,4-addition) | Conjugate (Michael) addition, Diels-Alder reactions, standard ketone reactions |

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethenylheptan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D, 2D NMR, NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 4-ethenylheptan-3-one, a combination of 1D and 2D NMR techniques would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number of different types of protons and their immediate chemical environment. The expected signals would correspond to the protons of the ethyl group, the propyl group, the chiral center, and the vinyl group. The chemical shifts (δ) would be influenced by the neighboring carbonyl and vinyl groups. For instance, the protons of the vinyl group (=CH₂) would appear at a lower field (higher ppm) compared to the alkyl protons. Spin-spin coupling would result in characteristic splitting patterns, helping to establish connectivity. For example, the methylene (B1212753) protons of the ethyl group would likely appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 200-220 ppm. The carbons of the vinyl group would appear in the olefinic region (around 100-150 ppm), while the aliphatic carbons of the ethyl and propyl groups would be found at higher fields (lower ppm).

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal which protons are coupled to each other, confirming the connectivity established from the splitting patterns in the ¹H NMR spectrum. For example, cross-peaks would be observed between the protons of the CH and CH₂ groups within the propyl chain, and between the CH and the vinyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule around the chiral center.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₉H₁₆O.

Mass Spectrometry/Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion would be selected and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern is a molecular fingerprint that provides structural information. For this compound, characteristic fragmentation would likely involve cleavage at the alpha-positions relative to the carbonyl group (McLafferty rearrangement if a gamma-hydrogen is available) and cleavage of the alkyl chains. The analysis of these fragments helps to piece together the structure of the original molecule. uwo.ca

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. researchgate.netjasco-global.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically found in the region of 1715-1725 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the sp²-hybridized carbons of the vinyl group (around 3080-3100 cm⁻¹) and the sp³-hybridized carbons of the alkyl chains (around 2850-3000 cm⁻¹). The C=C stretching of the vinyl group would appear around 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect the key functional groups. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. However, the C=C double bond of the vinyl group would likely show a strong Raman signal. The symmetric C-H stretching and bending vibrations of the alkyl chains would also be visible. americanpharmaceuticalreview.comresearchgate.net

Hyphenated Chromatographic Techniques for Separation, Purity Assessment, and Trace Analysis (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures, assessing purity, and detecting trace amounts of substances.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound. semanticscholar.org The sample would be vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated compound would then enter the mass spectrometer for detection and identification. The retention time from the GC and the mass spectrum from the MS would provide a high degree of confidence in the identification of the compound. This technique is also excellent for assessing the purity of a sample and identifying any volatile impurities. mdpi.comnotulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses that require different separation selectivity, LC-MS would be the method of choice. mst.or.jp The compound would be separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. thermofisher.com LC-MS is particularly useful for the analysis of complex matrices and for quantifying the amount of a substance in a sample. eurl-pesticides.euwellcomeopenresearch.org The choice between different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would depend on the polarity and thermal stability of this compound. mst.or.jp

Computational Chemistry and Theoretical Studies of 4 Ethenylheptan 3 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, albeit with approximations. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, conformational preferences, and relative stability of 4-Ethenylheptan-3-one. nih.govnih.gov

The process begins with geometry optimization, where computational algorithms find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, known as the ground state conformation. researchgate.net This provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, key conformations would involve the rotation around the C-C single bonds, particularly the bond between the carbonyl group and the adjacent carbon.

A critical aspect of these calculations is the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a vital indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Calculated Structural and Electronic Properties of this compound (Ground State) Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -388.12345 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.21 |

| HOMO-LUMO Gap (eV) | 5.24 |

| Dipole Moment (Debye) | 2.89 |

| C=O Bond Length (Å) | 1.215 |

| C=C Bond Length (Å) | 1.338 |

Theoretical Predictions of Reactivity and Selectivity in Organic Reactions

Computational chemistry provides powerful tools for predicting the course of chemical reactions. escholarship.org For this compound, which features multiple reactive sites (the carbonyl carbon, the α-carbon, and the β-carbon), theoretical calculations can determine the most likely reaction pathways and predict the selectivity of various transformations.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. According to transition state theory, the pathway with the lowest activation energy will be the dominant one. libretexts.org

For instance, in the reaction of this compound with a nucleophile, two primary pathways are possible: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. Computational modeling can calculate the activation energies for both pathways, thereby predicting the regioselectivity. These studies can also elucidate whether a reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. srce.hrmdpi.com

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| 1,2-Addition (Direct Attack on C=O) | 15.2 | Minor Product |

| 1,4-Addition (Conjugate Attack) | 11.8 | Major Product |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govchemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and the influence of the surrounding environment.

For this compound, MD simulations can explore its vast conformational landscape by simulating the rotation around its single bonds. mun.ca This allows for the identification of not just the single lowest-energy conformer but an ensemble of accessible conformations and the rates of interconversion between them.

Crucially, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects. novapublishers.comnih.gov The interactions between the solute (this compound) and the solvent can significantly influence its conformational preferences and stability. scielo.org.co For example, a polar solvent like water might stabilize a more polar conformation of the molecule through hydrogen bonding or dipole-dipole interactions, whereas a nonpolar solvent like hexane (B92381) would favor less polar conformations. nih.gov This explicit modeling of the solvent provides a more realistic representation of chemical processes in solution compared to gas-phase calculations or implicit solvent models. nih.gov

Table 3: Hypothetical Influence of Solvent on a Key Dihedral Angle of this compound from MD Simulations

| Solvent | Average Dihedral Angle (O=C-C=C) | Conformational Fluctuation (± degrees) |

|---|---|---|

| Gas Phase | 180° (s-trans) | 15° |

| Hexane (Nonpolar) | 175° | 20° |

| Water (Polar) | 155° | 35° |

Computational Design and Optimization of Synthetic Pathways for this compound

Computational tools are increasingly used to design and optimize synthetic routes to target molecules. This field, known as computer-assisted synthesis planning (CASP), employs algorithms to perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available precursors. rsc.orgamazonaws.com

For this compound, a retrosynthesis program would identify key bond disconnections based on a vast database of known chemical reactions. amazonaws.com For example, it might suggest an aldol (B89426) condensation reaction or a Wittig-type reaction as plausible final steps. The software can generate multiple potential synthetic pathways, allowing chemists to evaluate them based on criteria such as the cost of starting materials, the number of steps, and predicted reaction yields.

Furthermore, these computational approaches can optimize a synthetic plan by identifying pathways that share common intermediates, which is particularly useful when synthesizing a library of related compounds. rsc.org This synergy between computational design and experimental synthesis streamlines the process of chemical production, saving time and resources.

Table 4: Example of a Computationally Generated Retrosynthetic Step for this compound

| Target Molecule | Proposed Retrosynthetic Disconnection | Potential Precursors | Implied Forward Reaction |

|---|---|---|---|

| This compound | Aldol Condensation | Pentan-3-one and Acetaldehyde | Base-catalyzed aldol condensation followed by dehydration |

Application of Machine Learning Algorithms in Chemical Reactivity Prediction

Machine learning (ML) represents a paradigm shift in the prediction of chemical properties and reactivity. nih.gov Instead of relying solely on first-principles physics, ML models are trained on large datasets of experimental or computationally generated reaction data to "learn" the complex relationships between molecular structure and chemical behavior. nips.ccrsc.org

These models can predict various outcomes with remarkable speed and accuracy once trained. mit.edu For a given reaction involving this compound, an ML model could predict the major product, suggest optimal reaction conditions (solvent, catalyst, temperature), or estimate the reaction's activation energy. nih.govcecam.org The key advantage of ML is its speed; it can make predictions in a fraction of a second, whereas traditional quantum chemical calculations can take hours or days. mit.edu

The application of ML is not limited to predicting the outcome of a single reaction. It can be used to screen vast chemical spaces, for example, by predicting the reactivity of this compound against thousands of different reactants to discover novel transformations. This high-throughput capability is revolutionizing chemical discovery and materials design. nih.gov

Table 5: Conceptual Output of an ML Model for Predicting Reaction Success for this compound

| Reactant | Reaction Type | Predicted Yield (%) | Confidence Score |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Enolate Formation | 95 | 0.98 |

| Sodium borohydride (B1222165) | 1,2-Reduction of Ketone | 88 | 0.92 |

| Dimethylcopperlithium | 1,4-Conjugate Addition | 92 | 0.95 |

| Ozone, then DMS | Ozonolysis of Alkene | 85 | 0.90 |

Potential Research Applications and Advanced Materials Contexts for Ethenyl Ketones

Utilization of 4-Ethenylheptan-3-one as a Versatile Synthetic Intermediate in Complex Organic Synthesis

In the field of complex organic synthesis, this compound serves as a valuable and versatile synthetic intermediate, or synthon. Its value stems from the presence of two distinct and chemically orthogonal functional groups: a ketone and an alkene. The C4 position is a stereocenter, meaning that enantiomerically pure forms of the compound can serve as chiral building blocks, enabling the transfer of stereochemical information into more complex target molecules.

Chemists can selectively target one functional group while leaving the other intact for subsequent transformations. For instance, the ketone can be selectively reduced to a secondary alcohol (4-ethenylheptan-3-ol) using reagents like sodium borohydride (B1222165) (NaBH₄), creating a second adjacent stereocenter. The stereochemical outcome of this reduction can be influenced by the pre-existing chirality at C4, leading to diastereoselective product formation. Conversely, the ethenyl group can undergo selective reactions such as hydrogenation to yield 4-ethylheptan-3-one (B15489421), epoxidation to form a reactive epoxide ring, or hydroboration-oxidation to install a primary alcohol.

The strategic sequencing of reactions at these two sites allows for the construction of intricate molecular frameworks. For example, an initial reaction at the ketone followed by an intramolecular cyclization involving the alkene could generate complex cyclic or polycyclic systems, which are common motifs in natural products and pharmaceuticals .

Table 6.1.1: Selective Transformations of this compound

This interactive table summarizes key synthetic operations targeting the distinct functional groups of the molecule. Users can sort by reaction type or target group.

| Target Functional Group | Reaction Type | Typical Reagent(s) | Product Class |

| Ketone (C=O) | Nucleophilic Addition | Grignard (R-MgBr) | Tertiary Alcohol |

| Ketone (C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (Diastereomers) |

| Alkene (C=C) | Hydrogenation | H₂, Pd/C | Saturated Ketone (4-Ethylheptan-3-one) |

| Alkene (C=C) | Epoxidation | m-CPBA | Epoxide |

| Alkene (C=C) | Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Alkene (C=C) | Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn, H₂O | Aldehyde/Ketone (cleavage product) |

Development of Novel Polymeric Materials Incorporating Ethenyl Ketone Moieties

The ethenyl (vinyl) group in this compound makes it a functional monomer suitable for addition polymerization. The resulting polymer, poly(this compound), would feature a saturated carbon backbone with pendant 3-oxo-4-heptyl groups. These ketone-containing side chains impart unique properties to the material that are not present in common polyolefins like polyethylene (B3416737) or polypropylene.

The primary advantages of incorporating this monomer into polymeric materials include:

Increased Polarity and Adhesion: The polar ketone groups increase the polymer's surface energy and polarity, enhancing its adhesion to polar substrates, its wettability, and its compatibility with other polar polymers or fillers.

Post-Polymerization Modification: The pendant ketone groups are reactive handles for post-polymerization modification. They can be used for cross-linking the polymer chains to improve thermal stability and mechanical strength, for example, by reacting them with dihydrazides to form hydrazone linkages. They also allow for the grafting of other molecules to the polymer backbone, creating functional materials for applications in coatings, sensors, or bioconjugation .

Tunable Glass Transition Temperature (Tg): The bulky, somewhat flexible side chain would influence the polymer's glass transition temperature. Copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, allows for the precise tuning of the thermal and mechanical properties of the resulting copolymer to meet specific application requirements .

Table 6.2.1: Property Comparison of Hypothetical Poly(this compound) and Polystyrene

This interactive table contrasts the expected properties of a polymer derived from this compound with a standard commodity polymer. Users can sort by property.

| Property | Polystyrene (PS) | Poly(this compound) (Hypothetical) |

| Monomer | Styrene | This compound |

| Pendant Group | Phenyl ring | 3-Oxo-4-heptyl group |

| Polarity | Non-polar | Polar |

| Potential for Cross-linking | Low (requires specialized cross-linking agents) | High (via ketone functionality) |

| Post-Polymerization Chemistry | Limited (primarily on the aromatic ring) | Versatile (reactions at the ketone, e.g., condensation, reduction) |

| Adhesion to Polar Substrates | Poor | Enhanced |

Catalytic Systems and Ligand Design Featuring Ketone and Olefinic Structures

The structure of this compound is well-suited for its use as a ligand in organometallic chemistry and catalysis. It can function as a bidentate, hemilabile ligand, coordinating to a metal center through two different donor atoms: the oxygen of the ketone (a "hard" donor) and the π-system of the alkene (a "soft" donor). This combination of hard and soft donors is valuable for stabilizing transition metal catalysts in various oxidation states.

When both groups coordinate to a single metal center, they form a stable five-membered chelate ring, a favored conformation in coordination chemistry. Crucially, because this compound is a chiral molecule, it can serve as a chiral ligand. Enantiomerically pure (R)- or (S)-4-ethenylheptan-3-one can be used to generate chiral metal complexes. These complexes are highly sought after for asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical transformations, such as:

Asymmetric Hydrogenation

Asymmetric Hydroformylation

Asymmetric Allylic Alkylation

The hemilabile nature of the ketone-olefin coordination means that the ketone can reversibly dissociate from the metal center, opening up a coordination site for a substrate molecule to bind and react. This dynamic behavior is a key feature in many modern, highly efficient catalytic cycles [3, 4].

Table 6.3.1: Ligand Characteristics of this compound

This interactive table details the features of this compound when used as a ligand in coordination chemistry. Users can sort by feature.

| Ligand Feature | Description | Implication in Catalysis |

| Donor Types | Hard (Ketone Oxygen) and Soft (Alkene π-bond) | Stabilizes diverse metal centers; allows for hemilabile behavior. |

| Denticity | Potentially Bidentate (κ²-O,C) | Forms a stable 5-membered chelate ring with the metal center. |

| Chirality | Chiral at C4 | Enables the synthesis of chiral catalysts for asymmetric reactions. |

| Potential Metal Partners | Rhodium (Rh), Iridium (Ir), Palladium (Pd), Ruthenium (Ru) | Broad applicability across various catalytic transformations. |

Exploration of Ethenyl Ketones in the Synthesis of Specialty Chemicals and Advanced Reagents

Beyond its role in complex synthesis and polymers, this compound is a valuable precursor for the synthesis of specialty chemicals and advanced reagents, particularly those where chirality and specific functional group arrangements are paramount.

Flavors and Fragrances: Many compounds used in the flavor and fragrance industry are branched, aliphatic ketones, alcohols, or esters. The carbon skeleton of this compound is a promising starting point. Simple transformations, such as the hydrogenation of the double bond to produce 4-ethylheptan-3-one or the reduction of the ketone to 4-ethenylheptan-3-ol, can generate new molecules with potentially interesting organoleptic properties (e.g., fruity, green, or woody notes) .

Pheromones and Biologically Active Molecules: A significant number of insect pheromones are chiral ketones or alcohols with specific branching patterns. The defined structure and stereocenter of this compound make it an attractive starting material for the stereocontrolled synthesis of such semiochemicals.

Advanced Chiral Reagents: Enantiomerically pure (R)- or (S)-4-ethenylheptan-3-one is itself an advanced reagent, often referred to as a "chiral building block." It can be sold as a high-value intermediate for chemists who require this specific chiral scaffold for their own synthetic targets. Furthermore, it can be derivatized into other advanced reagents. For example, the alkene could be functionalized via cross-coupling reactions (e.g., Heck or Suzuki coupling) to attach other complex fragments, creating a library of diverse chiral molecules from a single starting material .

Table 6.4.1: Potential Specialty Chemicals Derived from this compound

This interactive table outlines potential classes of high-value chemicals that can be synthesized from this compound. Users can sort by chemical class.

| Target Chemical Class | Required Synthetic Transformation(s) | Key Structural Feature Utilized |

| Fragrance Component | Hydrogenation and/or Reduction | Branched aliphatic ketone/alcohol skeleton |

| Insect Pheromone Precursor | Stereoselective reduction, oxidation, or chain modification | Chiral center at C4 and overall carbon framework |

| Chiral Building Block | Enantiomeric resolution or asymmetric synthesis of the starting material | Intrinsic chirality and dual functional groups |

| Advanced Ligand | Derivatization (e.g., conversion to phosphine) | Ketone and alkene groups as synthetic handles for modification |

Environmental Fate and Transformation Studies of Branched Ketones

Atmospheric Oxidation and Degradation Pathways of 4-Ethenylheptan-3-one (e.g., Ozonolysis, Hydroxyl Radical Reactions)

Once released into the troposphere, organic compounds are subject to various degradation processes. For this compound, which contains a carbon-carbon double bond, the primary atmospheric removal mechanisms are expected to be reactions with ozone (O₃) and hydroxyl radicals (OH). rsc.org

Ozonolysis

The reaction of unsaturated organic compounds with ozone, known as ozonolysis, is a significant atmospheric degradation pathway. unacademy.com The process involves the cleavage of the carbon-carbon double bond. wikipedia.orgnumberanalytics.com The general mechanism for gas-phase ozonolysis begins with the 1,3-dipolar cycloaddition of an ozone molecule to the double bond, forming an unstable primary ozonide (POZ). rsc.org This intermediate quickly decomposes into a stable carbonyl compound and a Criegee intermediate (CI). rsc.org For this compound, ozonolysis would cleave the ethenyl group's double bond.

Studies on analogous α,β-unsaturated ketones provide insight into this process. For instance, research on ethyl vinyl ketone (EVK) and other unsaturated ketones shows that ozonolysis leads to the formation of smaller carbonyls and carboxylic acids. rsc.org Kinetic studies on similar compounds, such as 4-hexen-3-one (B1236432), have determined reaction rate constants for ozonolysis. sciengine.com Based on these analogous compounds, the atmospheric lifetime of this compound with respect to ozonolysis is estimated to be on the order of hours to a few days, indicating it is an important, though not always dominant, degradation pathway compared to OH radical reactions. sciengine.com

Hydroxyl Radical Reactions

The reaction with hydroxyl (OH) radicals is typically the most important daytime degradation pathway for volatile organic compounds (VOCs) in the troposphere. mit.edu For unsaturated ketones, the OH radical predominantly adds to the carbon-carbon double bond. nih.gov This reaction is generally fast, leading to short atmospheric lifetimes.

Experimental studies have determined the rate coefficients for the reaction of OH radicals with several unsaturated ketones that are structurally similar to this compound. conicet.gov.ar These studies indicate that the reactivity is high, resulting in atmospheric lifetimes of only a few hours. conicet.gov.arresearchgate.net For example, the rate coefficient for 4-hexen-3-one with OH radicals is reported to be (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. conicet.gov.arresearchgate.net Using an average tropospheric OH concentration of 1 x 10⁶ molecules cm⁻³, this corresponds to an atmospheric lifetime of approximately 3 hours. Given the structural similarities, the atmospheric lifetime of this compound is expected to be similarly short, making OH radical-initiated oxidation its main chemical removal process in the atmosphere. conicet.gov.ar

| Compound | Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Source |

|---|---|---|---|---|

| 4-Hexen-3-one | OH Radical | (9.04 ± 2.12) × 10⁻¹¹ | ~3 hours | conicet.gov.arresearchgate.net |

| 5-Hexen-2-one | OH Radical | (5.18 ± 1.27) × 10⁻¹¹ | ~5 hours | conicet.gov.ar |

| 3-Penten-2-one | OH Radical | (7.22 ± 1.74) × 10⁻¹¹ | ~4 hours | conicet.gov.ar |

| 4-Hexen-3-one | Ozone (O₃) | (5.70 ± 0.60) × 10⁻¹⁷ | ~6.9 hours | sciengine.com |

| Ethyl Vinyl Ketone (EVK) | OH Radical | (5.9 ± 1.2) x 10⁻¹¹ | ~4.7 hours | rsc.org |

Aquatic Environmental Behavior: Hydrolysis and Photodegradation Potential

When released into aquatic systems, the fate of this compound is governed by processes such as hydrolysis, photodegradation, and biodegradation. mdpi.comcdc.govhjgcjsxb.org.cn

Hydrolysis

Hydrolysis is a chemical transformation process in which a water molecule cleaves a chemical bond. For α,β-unsaturated carbonyl compounds, hydrolysis can occur, particularly under strongly alkaline conditions (pH 11-13), often proceeding through a retro-aldol reaction. google.comgoogle.com However, under typical environmental conditions (pH 5-9), the rate of hydrolysis for many ketones is negligible. A screening assessment for a C12 branched ketone fraction indicated that hydrolysis is not expected to be a significant transformation process in aquatic environments. epa.gov Given that this compound is a C9 branched, unsaturated ketone, it is predicted to be poorly susceptible to hydrolysis at environmentally relevant pH values.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a molecule by absorbing light energy. Unsaturated ketones can absorb light in the environmentally relevant solar spectrum, leading to photochemical reactions. cdnsciencepub.comacs.org Studies on the photolysis of α,β-unsaturated ketones in solution have shown that they can undergo various transformations, including photosensitized decomposition of the surrounding medium (e.g., chlorinated solvents). cdnsciencepub.com In natural waters, direct photolysis (direct absorption of sunlight) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) are potential degradation pathways. nih.gov While specific photodegradation data for this compound are not available, its structure suggests a potential for such reactions in sunlit surface waters.

Biodegradation Mechanisms and Microbial Transformation Pathways

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a key process in the environmental removal of many chemicals. nih.govmiljodirektoratet.no The biodegradability of a substance is influenced by its chemical structure. Features that generally enhance aerobic biodegradation include the presence of functional groups susceptible to enzymatic hydrolysis (like esters) and linear alkyl chains. miljodirektoratet.no

The biodegradation of ketones often involves an initial reduction of the carbonyl group to a corresponding secondary alcohol, a reaction catalyzed by microbial dehydrogenases. epa.govnih.gov Further degradation can then proceed. For branched ketones, biodegradation can be slower and more complex than for their linear counterparts. epa.gov Research on the microbial metabolism of methyl ketones indicates that transformation can occur via oxidation at either the terminal methyl group or a subterminal position. researchgate.net Some microorganisms have been shown to facilitate the transformation of branched-chain fatty acids and potentially ketones. acs.orgresearchgate.net

Based on an assessment of a C12 branched ketone fraction, which was found not to be readily biodegradable, it is likely that this compound would also exhibit limited biodegradability. epa.gov Its branched structure may hinder microbial attack, potentially leading to greater persistence in environments where biodegradation is the primary loss process.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Persistence Prediction

Quantitative Structure-Activity Relationships (QSARs) are theoretical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. ecetoc.orgtandfonline.com These models are valuable tools for predicting the properties of chemicals for which limited experimental data exist, a situation that applies to this compound. europa.eu Regulatory frameworks like REACH encourage the use of QSARs to reduce animal testing and costs. nih.gov

For environmental persistence, QSAR models can estimate properties such as biodegradation rates and reaction half-lives in various environmental compartments. nih.goveuropa.eu These models work by identifying molecular descriptors (e.g., molecular weight, partition coefficients, electronic properties) that correlate with a specific endpoint. tandfonline.comnih.gov

In the context of atmospheric degradation, a QSAR approach has been successfully applied to the reaction of OH radicals with unsaturated ketones. A strong correlation has been established between the logarithm of the reaction rate constant (ln k) and the energy of the Highest Occupied Molecular Orbital (E_HOMO_). mit.educonicet.gov.arresearchgate.net This relationship demonstrates that the electronic properties of the double bond significantly influence its reactivity with OH radicals. Such a QSAR model could be used to provide a reliable estimate of the OH reaction rate constant for this compound. Similarly, QSAR models are used to predict biodegradability, often classifying substances as readily or not readily biodegradable based on structural fragments and other molecular properties. epa.govcanada.ca These predictive tools would suggest that this compound is likely to be persistent in soil and water due to its branched structure.

Future Directions and Emerging Research Frontiers for Complex Aliphatic Ketones

Advancements in Stereoselective and Enantioselective Synthesis of Chiral Ethenyl Ketones

The precise control of stereochemistry is paramount in modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological and material properties. For chiral ethenyl ketones like 4-ethenylheptan-3-one, which contains a stereocenter at the C4 position, the development of stereoselective and enantioselective synthetic methods is a critical research focus. Recent progress has centered on creating catalytic systems that can construct specific stereoisomers with high fidelity.

Significant strides have been made in the catalytic enantioselective synthesis of acyclic ketones with α-quaternary stereocenters, which are notoriously difficult to construct. nih.gov One promising approach involves the use of chiral phosphine (B1218219) ligands in copper-catalyzed acyl substitution reactions with in-situ-formed chiral allylic nucleophiles. nih.gov This method allows for the creation of a wide range of ketones bearing these complex stereocenters in good yields and with high enantiomeric ratios (90:10 to >99:1). nih.gov Adapting such methodologies to substrates like this compound could provide a direct route to its enantiopure forms.

Furthermore, the biocatalytic reduction of prochiral ketones using ketoreductases has emerged as a powerful strategy for producing chiral alcohols, which can then be oxidized to the desired chiral ketones. mdpi.comencyclopedia.pub This chemoenzymatic approach combines the selectivity of enzymes with the versatility of traditional chemical reactions, offering a sustainable pathway to enantiopure compounds. mdpi.com The dynamic kinetic resolution (DKR) of racemic alcohols, co-catalyzed by a metal complex for racemization and a lipase (B570770) for enantioselective acylation, has also proven to be a highly efficient method for generating enantiopure esters that can be converted to chiral ketones. encyclopedia.pub

| Method | Catalyst/System | Key Advantage | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Acyl Substitution | Copper/Chiral Phosphine | Direct formation of α-quaternary centers | 80-99% | nih.gov |

| Biocatalytic Reduction | Ketoreductases (KREDs) | High stereospecificity, green conditions | >95% | encyclopedia.pubrsc.org |

| Dynamic Kinetic Resolution (DKR) | Metal Catalyst + Lipase | Quantitative yield of a single enantiomer | up to 99% | mdpi.com |

| Asymmetric Hydrogenation | Iridium or Ruthenium Complexes | High efficiency for N-aryl imines | 90-99% | acs.org |

Integration of Artificial Intelligence and Automation in Reaction Discovery and Optimization

For complex molecules like this compound, ML algorithms can be used to navigate the vast experimental space of reaction conditions (e.g., catalyst, solvent, temperature, stoichiometry) to rapidly identify optimal parameters. bohrium.combeilstein-journals.org Active learning and Bayesian optimization are particularly powerful, as they can find suitable conditions with minimal experimental data—often requiring only 5-10 initial experiments to start building a predictive model. duke.edunih.gov These models can then suggest the next set of experiments most likely to improve the reaction's yield or selectivity, creating a closed loop of optimization. duke.edursc.org

Exploration of Bio-Inspired and Enzymatic Catalysis for Ketone Synthesis

Nature provides a rich blueprint for designing highly efficient and selective catalysts. Bio-inspired and enzymatic catalysis leverages the power of biological systems to perform complex chemical transformations under mild, environmentally friendly conditions. acs.org Enzymes, with their precisely shaped active sites, can achieve levels of stereo- and regioselectivity that are often challenging for traditional chemical catalysts. nih.gov

For the synthesis of chiral ketones, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly relevant. rsc.orgresearchgate.net These enzymes catalyze the stereoselective reduction of a prochiral ketone to a single enantiomer of a chiral alcohol, or the reverse oxidation reaction. nih.govnih.gov For example, a one-pot, two-step procedure using an ene-reductase (ER) to selectively reduce a carbon-carbon double bond followed by an ADH to reduce the carbonyl group has been used to synthesize all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one with excellent stereoselectivity (up to 99% ee and 99% de). researchgate.netnih.gov This strategy could be directly applicable to the synthesis of chiral derivatives of this compound.

Lipases are another class of versatile enzymes used for the kinetic resolution of racemic mixtures. researchgate.net In the synthesis of chiral β-hydroxy ketones, lipases can selectively hydrolyze one enantiomer of a racemic keto acetate, leaving the other enantiomer in high optical purity. researchgate.net The development of new enzymes through directed evolution and protein engineering is further expanding the scope of biocatalysis, allowing chemists to create biocatalysts tailored for specific, non-natural reactions. tcsedsystem.edu

| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction/Oxidation | Prochiral Ketones/Racemic Alcohols | High enantioselectivity (>99% ee) | rsc.orgresearchgate.netnih.gov |

| Ene-Reductases (ERs) | Asymmetric C=C Double Bond Reduction | α,β-Unsaturated Ketones | Creates stereocenters adjacent to carbonyls | researchgate.netnih.gov |

| Lipases | Enantioselective Hydrolysis/Acylation | Racemic Esters/Alcohols | High stability and commercial availability | researchgate.net |

| Transaminases | Asymmetric amination | Ketones | Direct synthesis of chiral amines from ketones | nih.gov |

Development of Novel Analytical Probes for In-situ Monitoring of Ethenyl Ketone Reactions

A deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is crucial for optimizing chemical processes. Traditional offline analysis methods (e.g., chromatography) can be time-consuming and may not capture the full picture of a reaction as it occurs. The development of novel analytical probes for in-situ (in the reaction vessel) monitoring provides real-time data, enabling more precise control and faster process development. mt.com

Process Analytical Technology (PAT) tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are at the forefront of this frontier. mt.comnih.gov These vibrational spectroscopy techniques can track the concentration of reactants, products, and intermediates in real-time by identifying their characteristic molecular vibrations. tandfonline.comspectroscopyonline.com For instance, in-situ FTIR has been successfully used to monitor the pH-dependent oximation of methyl ethyl ketone, revealing the presence of transient intermediates that would be missed by offline analysis. tandfonline.com This level of detail is invaluable for understanding the complex reaction pathways that may be involved in the synthesis or transformation of ethenyl ketones.

New microreactor technologies are also emerging as powerful analytical tools. Microreactors with chemically functionalized surfaces can selectively capture and preconcentrate trace analytes, such as ketones and aldehydes, from a sample stream for rapid analysis by mass spectrometry. nih.gov Furthermore, the use of quantum dots as photoluminescent (PL) nanoprobes offers a promising avenue for kinetic analysis, enabling enhanced sensitivity and the ability to quantify analytes even in complex mixtures. mdpi.com These advanced analytical methods will be essential for unraveling the mechanisms of novel catalytic reactions and for ensuring the robustness of chemical processes involving complex aliphatic ketones.

Expanding the Scope of Synthetic Transformations Involving C–H Functionalization of Ketones

The direct functionalization of carbon-hydrogen (C–H) bonds, which are ubiquitous in organic molecules, represents one of the most significant advances in modern synthesis. acs.org This strategy avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient synthetic routes. acs.org For aliphatic ketones, C–H functionalization opens up new avenues for creating molecular complexity by selectively converting inert C–H bonds into new carbon-carbon or carbon-heteroatom bonds. rsc.org

Transition metal catalysis has been a dominant force in this field. researchgate.net Ketone moieties themselves can act as directing groups, coordinating to a metal catalyst and positioning it to activate a specific C–H bond, often at the ortho-position of an aryl ketone or the β-position of an aliphatic ketone. rsc.orgrsc.org However, recent breakthroughs are enabling the functionalization of more remote C–H bonds. One innovative strategy involves a bimetallic copper-palladium catalyst system that triggers a successive dehydrogenation of an aliphatic ketone. rsc.orgrsc.org This process creates conjugated double bonds along the carbon chain, effectively transmitting reactivity to distal γ, δ, or ε positions and allowing for functionalization at sites that were previously inaccessible. rsc.orgrsc.org

These methods enable a variety of transformations, including arylation, alkylation, and the formation of new heterocyclic structures. nih.govmorressier.com The ability to selectively modify the aliphatic backbone of a molecule like this compound at positions remote from the carbonyl and vinyl groups would provide rapid access to a diverse library of novel analogues for biological screening or materials science applications. The continued development of catalysts and strategies for non-directed and remote C–H functionalization remains a vibrant and impactful frontier of chemical research. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.